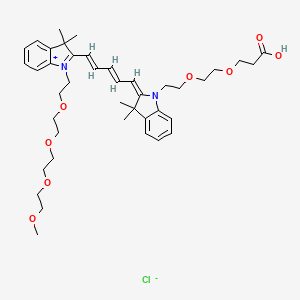
N-(m-PEG4)-N'-(PEG2-acid)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emmission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Bioconjugation
The terminal carboxylic acid group of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 allows for the formation of stable amide bonds with primary amines in biomolecules. This property is crucial for bioconjugation applications, enabling the attachment of proteins, peptides, or other biomolecules to the Cy5 fluorophore. Such conjugates can be utilized in various assays and imaging techniques to study biological processes in real-time .
Fluorescence Imaging
Due to its strong fluorescent properties, this compound is widely used in fluorescence imaging applications. It enhances the visibility of biological targets, allowing researchers to track cellular processes and interactions with high sensitivity. The compound's ability to reduce background interference makes it particularly valuable in complex biological environments .
Drug Delivery Systems
The incorporation of PEG moieties in this compound reduces immunogenicity and extends circulation time in vivo. These characteristics are beneficial for drug delivery systems, where prolonged circulation can enhance therapeutic efficacy and reduce side effects. Studies have shown that compounds like this compound can improve the pharmacokinetics of drugs by facilitating targeted delivery to specific tissues .
Interaction Studies
Research involving this compound has focused on its binding properties with various biomolecules. The presence of the PEG spacer significantly reduces steric hindrance, facilitating interactions with target molecules. This characteristic is essential for understanding how this compound can be effectively used in drug delivery systems and imaging applications .
Case Study 1: Imaging Tumor Cells
In a study involving tumor cells, researchers utilized this compound to label specific antibodies targeting cancer biomarkers. The conjugated antibodies demonstrated enhanced binding affinity and specificity towards tumor cells when visualized using fluorescence microscopy, confirming the utility of this compound in cancer diagnostics .
Case Study 2: Drug Delivery Enhancement
Another research study explored the use of this compound as part of a drug delivery system designed for targeted therapy in melanoma models. The results indicated improved drug bioavailability and reduced systemic toxicity compared to conventional delivery methods, showcasing the potential of this compound in therapeutic applications .
Eigenschaften
Molekularformel |
C41H57ClN2O8 |
|---|---|
Molekulargewicht |
741.36 |
IUPAC-Name |
3-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H |
InChI-Schlüssel |
NAIZLFADVBMGHZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















